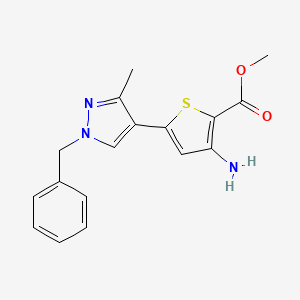

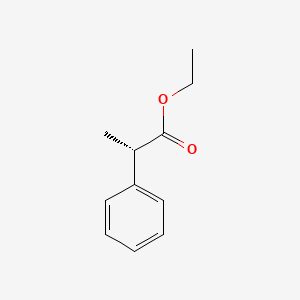

ethyl (2S)-2-phenylpropanoate

Übersicht

Beschreibung

Ethyl (2S)-2-phenylpropanoate is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In this case, the hydrogen is replaced by an ethyl group. The molecule contains a total of 41 bonds, including 19 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .

Synthesis Analysis

The synthesis of ethyl (2S)-2-phenylpropanoate could potentially involve a variety of organic reactions. For instance, a structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans for efficient production of a similar compound, ethyl ®-2-hydroxy-4-phenylbutyrate .

Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-phenylpropanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 41 bonds, including 19 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .

Chemical Reactions Analysis

The chemical reactions involving ethyl (2S)-2-phenylpropanoate could be complex and varied. For instance, the esterification reaction, which involves the reaction of a carboxylic acid and an alcohol in the presence of a catalyst, could be one possible reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl (2S)-2-phenylpropanoate would depend on its specific molecular structure. As an ester, it would likely have properties common to esters, such as being derived from carboxylic acids and having a -COO- group .

Zukünftige Richtungen

Future research could explore the synthesis of ethyl (2S)-2-phenylpropanoate and its potential applications. For instance, a structure-guided rational design was used to improve the catalytic performance of carbonyl reductase for efficient production of a similar compound . Such strategies could potentially be applied to the synthesis of ethyl (2S)-2-phenylpropanoate as well.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVIKZNQWNGIM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2S)-2-phenylpropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)

![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)

![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)